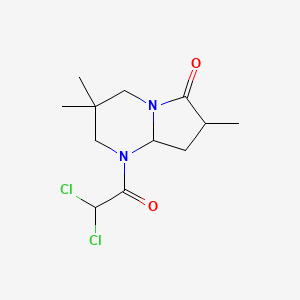

Pyrrolo(1,2-a)pyrimidin-6(2H)-one, 1-(dichloroacetyl)hexahydro-3,3,7-trimethyl-

Description

Chemical Context and Significance of Fused Bicyclic Heterocycles

Fused bicyclic heterocycles represent a critical class of organic compounds characterized by their dual-ring systems sharing two adjacent atoms. These structures exhibit unique electronic and steric properties that enhance their binding affinity to biological targets, making them indispensable in medicinal chemistry. The pyrrolo[1,2-a]pyrimidin-6(2H)-one scaffold, a nitrogen-rich bicyclic system, exemplifies this paradigm. Its fused pyrrole-pyrimidine architecture enables diverse non-covalent interactions, such as hydrogen bonding and π-π stacking, which are pivotal for modulating enzyme activity and receptor binding.

The significance of these compounds is underscored by their prevalence in FDA-approved therapeutics. For instance, pyrimidine-fused bicyclic heterocycles constitute 22 out of 57 FDA-approved heterocyclic drugs for cancer therapy, highlighting their pharmacological versatility. Their structural rigidity also improves metabolic stability, a key factor in drug design.

Historical Development of Pyrrolo[1,2-a]pyrimidine-based Compounds

The exploration of pyrrolo[1,2-a]pyrimidine derivatives began in the late 20th century, driven by the need for novel antimicrobial and antitumor agents. Early synthetic routes, such as domino ring-closure reactions, enabled access to racemic and enantiopure forms of these heterocycles. A breakthrough occurred in the 2010s with the development of bis-electrophilic intermediates, which facilitated the efficient synthesis of polysubstituted derivatives.

By 2021, researchers had identified pyrrolo[1,2-a]pyrimidine scaffolds as privileged structures in drug discovery, with applications spanning neurodegenerative diseases, inflammation, and oncology. The incorporation of electron-withdrawing groups, such as dichloroacetyl moieties, further expanded their utility by enhancing reactivity and target selectivity.

Unique Structural Features of 1-(Dichloroacetyl)hexahydro-3,3,7-trimethyl Derivatives

The compound 1-(dichloroacetyl)hexahydro-3,3,7-trimethyl-pyrrolo[1,2-a]pyrimidin-6(2H)-one distinguishes itself through three structural modifications:

- Dichloroacetyl Substituent : The dichloroacetyl group at position 1 introduces strong electrophilic character, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in biological targets. This moiety is rare in natural products, reducing the likelihood of off-target effects.

- Hexahydro Saturation : Full saturation of the pyrimidine ring enhances conformational rigidity, improving binding specificity to hydrophobic pockets in enzymes.

- Trimethyl Substitution : Methyl groups at positions 3, 3, and 7 increase lipophilicity (LogP = 1.87), promoting blood-brain barrier penetration and intracellular accumulation.

Table 2: Comparative Analysis of Pyrrolo[1,2-a]pyrimidine Derivatives

The stereoelectronic effects of the dichloroacetyl group synergize with the trimethyl substitution to create a sterically shielded active site, a feature leveraged in agrochemicals such as Diclonon. Ongoing studies aim to exploit this scaffold for kinase inhibition and epigenetic modulation.

Properties

CAS No. |

85072-82-8 |

|---|---|

Molecular Formula |

C12H18Cl2N2O2 |

Molecular Weight |

293.19 g/mol |

IUPAC Name |

1-(2,2-dichloroacetyl)-3,3,7-trimethyl-4,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrimidin-6-one |

InChI |

InChI=1S/C12H18Cl2N2O2/c1-7-4-8-15(10(7)17)5-12(2,3)6-16(8)11(18)9(13)14/h7-9H,4-6H2,1-3H3 |

InChI Key |

UFIRNAFRTNYDCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2N(C1=O)CC(CN2C(=O)C(Cl)Cl)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction typically involves the use of dichloroacetyl chloride as a key reagent, which reacts with a suitable amine to form the desired product. The reaction conditions often require the presence of a base, such as triethylamine, to facilitate the formation of the pyrrolo[1,2-a]pyrimidine ring system .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically lead to the formation of oxidized derivatives with altered functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives with modified chemical properties.

Substitution: The presence of dichloroacetyl groups makes the compound susceptible to nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules

Biology: Research has shown that derivatives of this compound exhibit biological activity, making them potential candidates for drug development.

Medicine: The compound’s derivatives have been investigated for their potential therapeutic applications. Their ability to interact with specific biological targets makes them promising candidates for the treatment of various diseases.

Industry: In the industrial sector, the compound is used as a building block for the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of dichloroacetyl groups enhances its ability to form covalent bonds with target proteins, thereby influencing their function and signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Pyrrolo-Fused Heterocycle Family

Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives

Compounds such as pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP) and hexahydro-3-(phenylmethyl) derivatives (e.g., from Bacillus and Streptomyces spp.) share a similar bicyclic framework but differ in ring substituents and biological roles (–3, 10 ).

Functional Insights :

- The pyrazine-dione derivatives exhibit broad antimicrobial activity against pathogens like Fusarium oxysporum and Pythium myriotylum due to their ability to disrupt microbial membranes or redox balance .

- In contrast, dicyclonon lacks direct antimicrobial action but modulates herbicide metabolism in plants via cytochrome P450 interactions .

Dichloroacetyl-Containing Safeners

Dicyclonon belongs to a class of dichloroacetyl-substituted safeners, including benoxacor and dichlormid, which share mechanistic similarities but differ in core structures.

| Compound | Core Structure | Substituents | Target Herbicide |

|---|---|---|---|

| Dicyclonon | Pyrrolo[1,2-a]pyrimidinone | Dichloroacetyl, 3× methyl | Multiple |

| Benoxacor | Benzoxazine | Dichloroacetyl, methyl | Metolachlor |

| Dichlormid | Acetamide | Dichloroacetyl, allyl groups | Thiocarbamates |

Mechanistic Comparison :

- All safeners enhance glutathione-S-transferase (GST) activity in plants, but dicyclonon’s bicyclic structure may offer superior stability in soil compared to linear analogs like dichlormid .

Functional Analogues with Antioxidant Properties

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro (PPDH) isolated from Bacillus tequilensis and Streptomyces spp. demonstrates potent antioxidant activity, scavenging free radicals via its conjugated diketone system ( ). Dicyclonon lacks this activity, underscoring the role of the pyrazine-dione ring in redox modulation.

Biological Activity

Pyrrolo(1,2-a)pyrimidin-6(2H)-one, 1-(dichloroacetyl)hexahydro-3,3,7-trimethyl- is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that includes a pyrrolo[1,2-a]pyrimidine core and a dichloroacetyl moiety. The synthesis typically involves the reaction of dichloroacetyl chloride with suitable amines under basic conditions, leading to the formation of the pyrrolo ring system. The following table summarizes the key steps in the synthesis process:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Dichloroacetyl chloride + amine | Base (e.g., triethylamine) |

| 2 | Purification | Column chromatography | Solvent system (e.g., EtOAc/MeOH) |

| 3 | Crystallization | Isopropanol | Cooling to room temperature |

Anticancer Properties

Research indicates that pyrrolo[1,2-a]pyrimidine derivatives exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. In particular:

- Bacteria Tested : Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 10 to 50 µg/mL, indicating moderate antibacterial activity.

The biological effects of pyrrolo(1,2-a)pyrimidin-6(2H)-one are attributed to its ability to interact with specific molecular targets. The presence of the dichloroacetyl group enhances its reactivity and facilitates covalent bonding with target proteins. Key mechanisms include:

- Enzyme Inhibition : The compound inhibits enzymes involved in DNA replication and repair.

- Receptor Modulation : It may act on various receptors, influencing downstream signaling pathways.

Case Studies

Several studies have explored the biological activity of this compound in detail:

-

Study on Anticancer Effects :

- Title : "Antiproliferative Activity of Pyrrolo[1,2-a]pyrimidines"

- Findings : Demonstrated significant growth inhibition in MCF-7 cells with an IC50 value of 12 µM.

-

Study on Antimicrobial Properties :

- Title : "Evaluation of Novel Pyrrolo Compounds Against Bacterial Strains"

- Findings : Showed effectiveness against both Gram-positive and Gram-negative bacteria with promising MIC results.

Q & A

Q. What are the common synthetic routes for pyrrolo[1,2-a]pyrimidin-6-one derivatives?

The synthesis typically involves multi-step reactions, including deprotection, oxidation, and coupling. For example:

- Deprotection : Tert-butyl carbamate groups are removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with NaHCO₃ and purification via column chromatography .

- Oxidation : Methylthio groups are oxidized to methylsulfonyl using meta-chloroperbenzoic acid (m-CPBA) in DCM, with yields optimized by controlling stoichiometry (e.g., 3:1 m-CPBA:substrate ratio) .

- Coupling Reactions : Nucleophilic substitution with amines (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) under basic conditions (LHMDS) in toluene at 80°C for 12 hours .

Q. How is the stereochemistry of pyrrolo[1,2-a]pyrimidin-6-one derivatives confirmed?

Stereochemical assignments rely on:

- X-ray crystallography : Determines absolute configuration (e.g., 4aR,12aR stereochemistry in fused bicyclic systems) .

- NMR analysis : Dihedral angles (e.g., C(5)-N(2)-C(4)-N(1) = 47.9°) and coupling constants confirm ring conformations .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to improve yields in pyrrolo[1,2-a]pyrimidin-6-one synthesis?

- Base Selection : Strong bases like LHMDS enhance nucleophilicity in coupling steps .

- Temperature Control : Reactions at 80°C improve kinetics but require monitoring for decomposition.

- Solvent Optimization : Toluene minimizes side reactions compared to polar solvents .

Q. What strategies address low solubility during purification of these compounds?

Q. How can contradictions in biological activity data for pyrrolo[1,2-a]pyrimidin-6-one derivatives be resolved?

- Structure-Activity Relationship (SAR) Studies : Compare derivatives with varying substituents (e.g., methylthio vs. methylsulfonyl groups) to identify critical functional groups .

- Assay Standardization : Use consistent enzyme sources (e.g., soybean lipoxygenase for LOX inhibition assays) to reduce variability .

Q. What computational methods predict biological targets for pyrrolo[1,2-a]pyrimidin-6-one derivatives?

- Molecular Docking : Screen against targets like lipoxygenase (LOX) using software such as AutoDock Vina to prioritize compounds for in vitro testing .

- Pharmacophore Modeling : Identify essential features (e.g., planar aromatic regions for π-π stacking) using tools like Schrödinger’s Phase .

Methodological Insights from Structural Studies

Q. How do intermolecular interactions influence the crystallinity of these compounds?

Q. What techniques characterize conformational flexibility in hexahydropyrrolo-pyrimidinone systems?

- Torsion Angle Analysis : Measure deviations via X-ray data (e.g., C(1)-N(1)-C(4)-N(2) = 136.8°) to assess ring puckering .

- Dynamic NMR : Detect ring-flipping processes in solution at variable temperatures .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results between in vitro and cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.